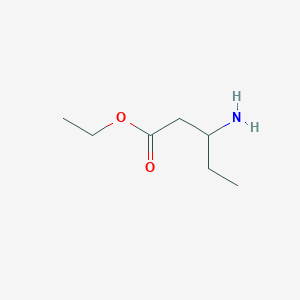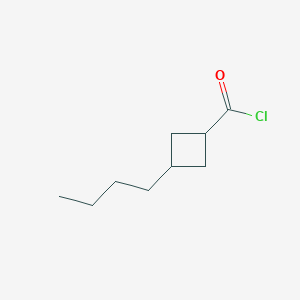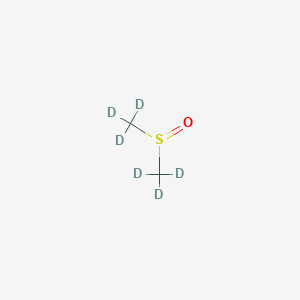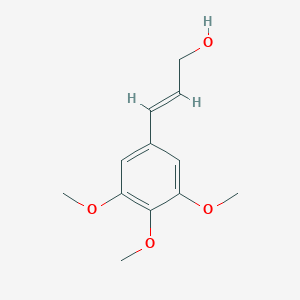
3-Aminopentanoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminopentanoic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is derived from 3-aminopentanoic acid, where the carboxylic acid group is esterified with ethanol. It is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 3-Aminopentanoic acid ethyl ester can be synthesized through the esterification of 3-aminopentanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 3-aminopentanoic acid and ethanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to reflux, and the ester is continuously removed by distillation to drive the reaction to completion. The final product is then purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions: 3-Aminopentanoic acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-aminopentanoic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the ester can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products Formed:
Hydrolysis: 3-Aminopentanoic acid and ethanol.
Reduction: 3-Aminopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Aminopentanoic acid ethyl ester has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a building block for peptides.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-aminopentanoic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester can be hydrolyzed in vivo to release 3-aminopentanoic acid, which can then participate in biochemical reactions. The amino group allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
類似化合物との比較
3-Aminopentanoic acid ethyl ester can be compared with other similar compounds, such as:
3-Aminopentanoic acid: The parent compound, which lacks the ester group.
Ethyl 3-aminobutanoate: A similar ester with a shorter carbon chain.
4-Aminopentanoic acid ethyl ester: An isomer with the amino group on a different carbon.
Uniqueness: The unique combination of the amino group and the ester functionality in this compound allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
ethyl 3-aminopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-6(8)5-7(9)10-4-2/h6H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIYALVMFMZSLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OCC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462190 |
Source


|
| Record name | (R)-3-AMINOVALERIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142342-74-3 |
Source


|
| Record name | (R)-3-AMINOVALERIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)


![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)
![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)

![3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B120159.png)


![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)

![3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol](/img/structure/B120170.png)
